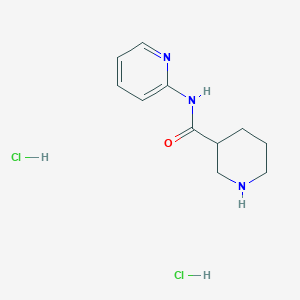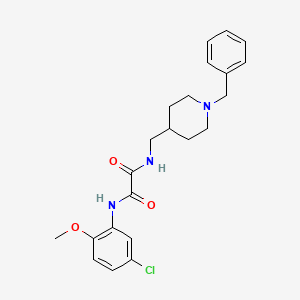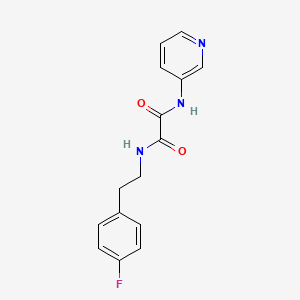![molecular formula C15H15N3O4S3 B2644241 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865159-77-9](/img/structure/B2644241.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group (-SO2NH2), a methoxyethyl group (-OCH2CH3), a benzo[d]thiazol-2(3H)-ylidene group, and a thiophene-2-carboxamide group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or cycloaddition reactions . For example, 1,2,3-triazole derivatives can be synthesized by 1,3-dipolar cycloaddition of an azide with an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfamoyl group might undergo hydrolysis, and the triazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Inhibition of Cell Adhesion Molecules
One study highlights the inhibition of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 by compounds structurally related to thiophenes and benzo[b]thiophenes, including analogs of the compound . These molecules decrease the adherence of neutrophils to activated endothelial cells, thus potentially serving as anti-inflammatory agents (Boschelli et al., 1995).
Anticancer Activity
A series of thiophene derivatives, with structural elements similar to the compound , have shown potential anticancer activity. For instance, novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7), demonstrating significant cytotoxic activities (Ghorab et al., 2014).
Antibacterial Properties
Research into benzothiazole derivatives of sulphonamides, which are structurally related to the query compound, has indicated their potential as antibacterial agents. Hybrid compounds coupling sulphonamide and benzothiazole structures have shown improved antibacterial properties, highlighting the compound's relevance in developing new antimicrobials (Ikpa et al., 2020).
Synthesis of Fluorescent Dyes
N-Ethoxycarbonylpyrene- and perylene thioamides, which share functional groups with the compound of interest, have been utilized as building blocks in the synthesis of fluorescent dyes. These dyes, with applications in materials science and biology, display fluorescence across a broad spectrum and have been studied for their potential use in photodynamic therapy and as sensors (Witalewska et al., 2019).
Antimicrobial and Metal Complex Studies
The synthesis and characterization of carboxamides and their metal complexes, including those with thiophene moieties, reveal antibacterial activities against E. coli. These compounds' structural characteristics enable them to form complexes with metals such as Cu(II) and Zn(II), offering insights into new antimicrobial strategies (Aktan et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-7-6-18-11-5-4-10(25(16,20)21)9-13(11)24-15(18)17-14(19)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGILPQGKWWHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2644160.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)
![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2644164.png)
![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)



![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)

![3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644174.png)


